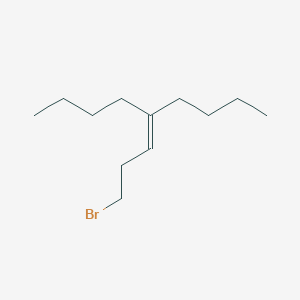
Nonane, 5-(3-bromopropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 5-(3-bromopropylidene)- is an organic compound with the molecular formula C12H23Br It is a derivative of nonane, a linear alkane hydrocarbon This compound is characterized by the presence of a bromopropylidene group attached to the fifth carbon of the nonane chain
Méthodes De Préparation
The synthesis of Nonane, 5-(3-bromopropylidene)- typically involves the reaction of nonane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, leading to the formation of the desired brominated product.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Nonane, 5-(3-bromopropylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation.
Applications De Recherche Scientifique
Nonane, 5-(3-bromopropylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Nonane, 5-(3-bromopropylidene)- involves its interaction with various molecular targets. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The compound can also act as an electrophile in reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Nonane, 5-(3-bromopropylidene)- can be compared with other brominated alkanes, such as:
Nonane, 5-bromo-: This compound has a bromine atom attached directly to the nonane chain, without the propylidene group.
Nonane, 3-bromopropyl-: Similar to Nonane, 5-(3-bromopropylidene)-, but with the bromopropyl group attached to the third carbon instead of the fifth.
Nonane, 5-(2-bromopropylidene)-: This compound has a bromopropylidene group attached to the fifth carbon, but with the bromine atom on the second carbon of the propylidene group.
Propriétés
Numéro CAS |
602329-04-4 |
|---|---|
Formule moléculaire |
C12H23Br |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
5-(3-bromopropylidene)nonane |
InChI |
InChI=1S/C12H23Br/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3 |
Clé InChI |
DVAZZIBTRKICQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCCBr)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)
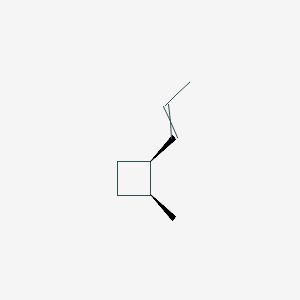
![2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B12586873.png)
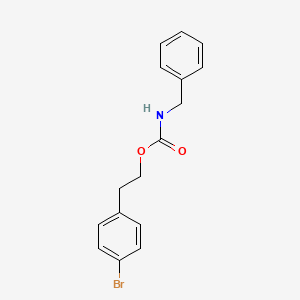
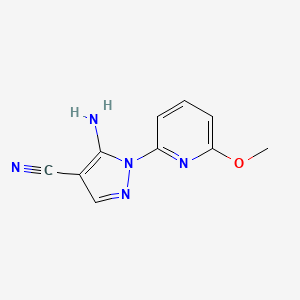
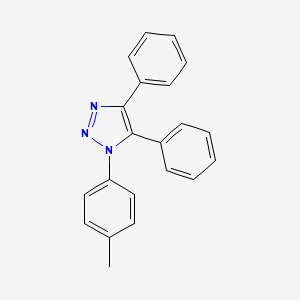
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)

![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)
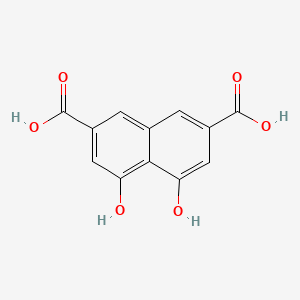

![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
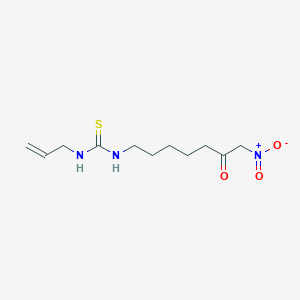
![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)
